Bienvenue dans la boutique en ligne BenchChem!

4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Physicochemical characterization Structural biology Medicinal chemistry

This compound is a 3,4-diarylpyrazole derivative bearing a unique methoxyphenoxy group at position 4 and a benzene-1,3-diol at position 3. With molecular formula C₁₇H₁₆N₂O₄ and molecular weight 312.32 g/mol, it belongs to the phenylpyrazole class, structurally related to known Hsp90 and PDK4 inhibitors.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 879444-35-6
Cat. No. B2463095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
CAS879444-35-6
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O4/c1-10-17(23-13-6-4-12(22-2)5-7-13)16(19-18-10)14-8-3-11(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19)
InChIKeyAZSKFDMVCSRCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (CAS 879444-35-6): A Structurally Differentiated Pyrazole Diol for Kinase Inhibitor Research & Procurement


This compound is a 3,4-diarylpyrazole derivative bearing a unique methoxyphenoxy group at position 4 and a benzene-1,3-diol at position 3 . With molecular formula C₁₇H₁₆N₂O₄ and molecular weight 312.32 g/mol, it belongs to the phenylpyrazole class, structurally related to known Hsp90 and PDK4 inhibitors. Its ether-linked biaryl motif distinguishes it from the direct-bond analog WAY-270444 (M77976, CAS 394237-61-7), introducing an additional hydrogen bond acceptor and a modified torsion angle profile that may influence kinase selectivity .

Why 4-(4-Methoxyphenyl) Analogs Are Not Interchangeable with 4-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol in Drug Discovery Campaigns


The replacement of the direct C–C bond found in 4-methoxyphenyl analogs with an ether oxygen (methoxyphenoxy) in the target compound adds an extra hydrogen bond acceptor and reduces lipophilicity . These changes, seemingly modest, can substantially alter protein-ligand binding thermodynamics, kinase selectivity, and metabolic stability. In the well-studied 3,4-diarylpyrazole class, even minor substituent variations have led to orders-of-magnitude differences in Hsp90 inhibitory potency, demonstrating that the two scaffolds cannot be assumed to produce identical biological outcomes [1]. For procurement in focused screening libraries, the methoxyphenoxy variant must be treated as a distinct chemotype.

Quantitative Differentiation Evidence for 4-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol Relative to Its Closest Structural Analog


Molecular Weight and Hydrogen Bond Acceptor Count: Direct Structural Comparison Against WAY-270444 (M77976)

The target compound has a molecular weight of 312.32 g/mol and 4 hydrogen bond acceptors, whereas WAY-270444 (M77976, the direct methoxyphenyl analog) has a molecular weight of 296.32 g/mol and 3 hydrogen bond acceptors . The additional oxygen atom (ΔMW = +16.00 g/mol) within the ether bridge increases polarity and hydrogen bonding capacity by one acceptor, a change that can meaningfully impact aqueous solubility, membrane permeability, and target engagement.

Physicochemical characterization Structural biology Medicinal chemistry

Lipophilicity Differential: Calculated LogP/ALogP of 3.25 vs 3.384 Suggests Improved Aqueous Solubility

Fluorochem reports a calculated LogP of 3.25 for the target compound, while Aladdin reports an ALogP of 3.384 for WAY-270444 . The difference of –0.134 log units indicates marginally lower lipophilicity for the methoxyphenoxy derivative. Lower LogP correlates with improved aqueous solubility and reduced nonspecific binding to hydrophobic sites, potentially leading to cleaner assay profiles.

ADME prediction Physicochemical profiling Solubility enhancement

Known PDK4 Inhibitory Activity: Target Compound Represents an Uncharacterized Yet Structurally Distinct Analog to WAY-270444 (IC₅₀ = 648 μM)

WAY-270444 (M77976) is a well-characterized, specific ATP-competitive inhibitor of pyruvate dehydrogenase kinase isoform 4 (PDK4) with an IC₅₀ of 648 μM [1]. Direct PDK4 inhibitory data for the target compound have not been reported in the public domain. However, given the structural similarity to the 3,4-diarylpyrazole class, the compound may engage the same target; the additional ether oxygen could alter the binding mode and selectivity, a hypothesis supported by SAR trends observed in Hsp90 inhibitor programs where minor modifications led to dramatic potency shifts [2].

Pyruvate dehydrogenase kinase Metabolic disease Kinase inhibitor

Application Scenarios for 4-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol in Scientific Research and Drug Discovery Procurement


PDK4-Focused Metabolic Disease Research with a Structurally Distinct Tool Compound

Investigators studying PDK4 regulation in obesity, diabetes, or cancer can employ the target compound as a differentiated analog of WAY-270444. Its lower LogP (3.25 vs 3.384) and higher H-bond acceptor count (4 vs 3) may improve solubility and reduce off-target binding, enabling cleaner dose-response experiments and facilitating the dissection of structure-activity relationships in PDK4 inhibitor design [1].

Scaffold Diversification for Hsp90 and Multikinase Inhibitor Libraries

The 3,4-diarylpyrazole framework is a privileged structure for Hsp90 and kinase inhibition. The methoxyphenoxy substitution introduces a unique hydrogen bond acceptor vector that can be exploited in fragment-based or structure-guided design campaigns. Researchers building focused kinase inhibitor libraries can use this compound as a core scaffold with altered electronic and steric properties compared to the methoxyphenyl baseline .

Biochemical and Biophysical Target Deconvolution Studies

For target identification efforts, the compound's structural novelty offers a chemical probe with a different molecular recognition pattern than WAY-270444. Coupled with thermal shift assays or chemoproteomics, the methoxyphenoxy modification may reveal alternative target engagement profiles, aiding in the deconvolution of phenotypic screening hits [1].

Quote Request

Request a Quote for 4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.